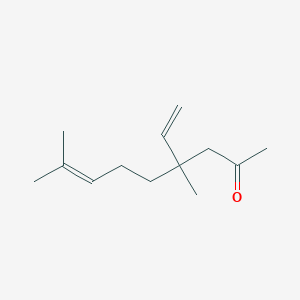
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is an organic compound with the molecular formula C13H22O It is known for its use in the fragrance industry due to its pleasant scent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- can be achieved through various synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant scent and in the production of perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with various receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with olfactory receptors, contributing to its use in fragrances.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-7-nonen-2-one: Another ketone with a similar structure and use in fragrances.
4,8-Dimethylnonan-2-one: A related compound also used in the fragrance industry.
Uniqueness
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is unique due to its specific structure, which imparts distinct olfactory properties. Its ability to form specific interactions with olfactory receptors sets it apart from other similar compounds.
Propriétés
Numéro CAS |
83467-82-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4-ethenyl-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3 |
Clé InChI |
AXRRGWQNXTXPAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CC(=O)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



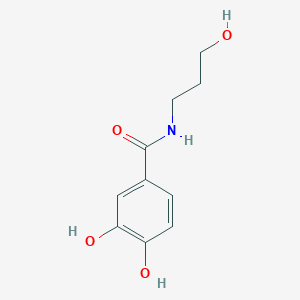
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
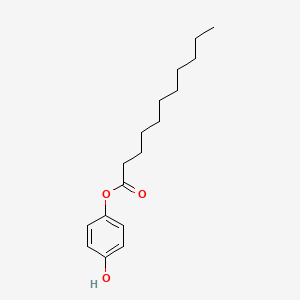
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)

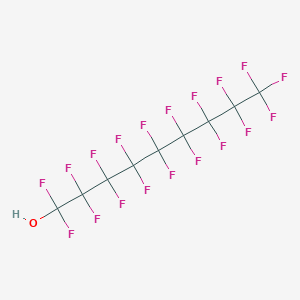
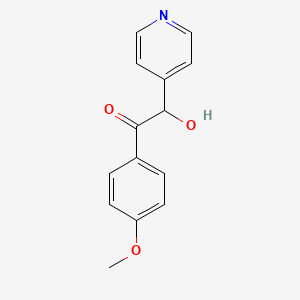
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

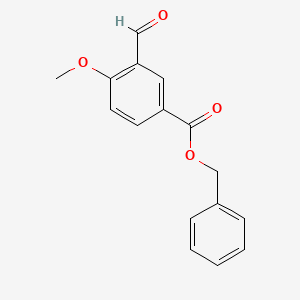
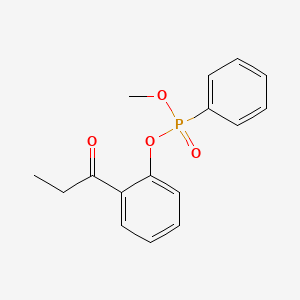
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
